({5-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-1,2,4-triazol-3-yl}methoxy) benzene
Description
Overview of ({5-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-1,2,4-triazol-3-yl}methoxy)benzene
({5-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-1,2,4-triazol-3-yl}methoxy)benzene is a heterocyclic compound characterized by a 1,2,4-triazole core fused with multiple functional groups. Its molecular formula is C~20~H~17~Cl~2~N~3~O~2~S , with a molecular weight of 434.34 g/mol . The structure features a 1,2,4-triazole ring substituted at the 3-position with a (3,4-dichlorophenyl)methylthio group, at the 4-position with a prop-2-enyl (allyl) group, and at the 5-position with a methoxybenzene moiety.
The compound’s structural complexity arises from the interplay of electron-withdrawing (chlorine atoms) and electron-donating (allyl, methoxy) groups, which influence its physicochemical properties. For instance, the dichlorophenyl group enhances lipophilicity, while the methoxybenzene moiety contributes to π-π stacking interactions in biological systems.
Table 1: Comparative Structural Features of Related Triazole Derivatives
Historical Context and Discovery
The compound belongs to the 1,2,4-triazole family, which gained prominence in the late 20th century due to their versatility in medicinal and agrochemical applications. While the exact synthesis date of ({5-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-1,2,4-triazol-3-yl}methoxy)benzene is not explicitly documented, its structural analogs emerged in the early 2000s alongside advances in click chemistry and heterocyclic synthesis. For example, the development of metal-free triazole synthesis protocols in 2016 enabled the efficient production of complex derivatives like this compound.
Key milestones include:
- 2005 : Patent filings for triazole derivatives with dichlorophenyl groups for agricultural use.
- 2016 : Introduction of three-component reactions for 1,5-disubstituted triazoles, providing a template for synthesizing the target compound.
- 2022 : Reports on triazole-thioether derivatives demonstrating enhanced antifungal activity, highlighting the role of chlorine substituents.
Relevance in Contemporary Chemical Research
This compound is pivotal in addressing multidrug-resistant pathogens and optimizing agrochemical agents. Its dichlorophenyl and allyl groups are associated with:
- Antimicrobial Potential : Analogous compounds inhibit Candida albicans and Aspergillus fumigatus by targeting lanosterol 14α-demethylase, a critical enzyme in fungal ergosterol biosynthesis.
- Agrochemical Applications : Chlorinated triazoles exhibit insecticidal properties by modulating sodium channels in pests, as seen in cypermethrin derivatives.
- Drug Design Flexibility : The methoxybenzene group allows for structural modifications to enhance bioavailability or target specificity.
Recent studies emphasize its role in hybrid molecule development, where triazole cores serve as linkers between pharmacophoric groups. For instance, conjugating the compound with sulfonamide moieties has yielded derivatives with dual antibacterial and antifungal activities.
Scope and Objectives of the Review
This review systematically addresses:
- Synthetic pathways for the compound, including cyclization and functionalization strategies.
- Structural elucidation via spectroscopic methods (e.g., nuclear magnetic resonance, mass spectrometry).
- Emerging applications in medicinal and agricultural chemistry.
- Comparative analysis with structurally related triazole derivatives.
Properties
Molecular Formula |
C19H17Cl2N3OS |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-2-10-24-18(12-25-15-6-4-3-5-7-15)22-23-19(24)26-13-14-8-9-16(20)17(21)11-14/h2-9,11H,1,10,12-13H2 |
InChI Key |
SALBAGSVEAJMCK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
The compound ({5-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-1,2,4-triazol-3-yl}methoxy)benzene , commonly referred to as a triazole derivative, has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes a nucleophilic substitution reaction where a suitable triazole precursor reacts with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is generally conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to enhance the substitution process.
| Property | Value |
|---|---|
| Molecular Formula | C19H17Cl2N3OS |
| Molecular Weight | 397.32 g/mol |
| IUPAC Name | {5-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-1,2,4-triazol-3-yl}methoxybenzene |
| InChI Key | DGSMWGJATFOXQM-UHFFFAOYSA-N |
Biological Activity
Research indicates that triazole derivatives exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound under study has shown promise in several areas:
Anticancer Activity
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation. For instance, it has been reported to inhibit Src kinases in human tumor cell lines, which are critical for tumor growth and metastasis .
-
Case Studies :
- In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .
- Animal models further supported these findings, showing reduced tumor growth when treated with the compound compared to controls .
Anti-inflammatory Effects
The compound is also noted for its anti-inflammatory properties. Research suggests that it can inhibit specific inflammatory pathways by modulating enzyme activities related to inflammation. This activity is particularly relevant in conditions where chronic inflammation is a contributing factor to disease progression.
The biological activity of ({5-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-1,2,4-triazol-3-yl}methoxy)benzene can be attributed to its ability to interact with various molecular targets:
Scientific Research Applications
The biological activity of ({5-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-1,2,4-triazol-3-yl}methoxy)benzene has been explored in various studies. The following table summarizes its potential activities compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. 1,2,4-Triazole Derivatives | Triazole ring | Antifungal, Antibacterial |
| 2. Thiazole Compounds | Thiazole ring | Antimicrobial |
| 3. Benzothiazole Derivatives | Benzothiazole scaffold | Anticancer |
| 4. Phenyltriazole Compounds | Phenyl group attached to triazole | Anti-inflammatory |
The presence of both electron-withdrawing (dichlorophenyl) and electron-donating (methoxy) groups creates unique electronic environments that enhance its biological interactions.
Therapeutic Applications
Given its structural characteristics and biological activities, ({5-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-1,2,4-triazol-3-yl}methoxy)benzene may have several therapeutic applications:
- Antifungal Agents : The triazole ring is known for its antifungal properties; thus, this compound could be developed as a novel antifungal agent.
- Antibacterial Treatments : Its potential antibacterial activity suggests applications in treating bacterial infections.
- Anti-inflammatory Drugs : The phenyltriazole derivatives indicate possible use in anti-inflammatory therapies.
Case Studies
Numerous studies have investigated similar compounds within the triazole family for their pharmacological properties:
- Triazole Derivative Research : A study demonstrated that triazole derivatives exhibit significant antifungal activity against various pathogens .
- Synthesis and Activity Correlation : Research on structurally similar compounds highlighted the importance of functional group positioning on biological activity .
These studies emphasize the potential of triazole-based compounds in drug development.
Chemical Reactions Analysis
Table 1: Reaction Conditions for Key Syntheses
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Thioether formation | KOH, THF, 0–5°C, 6 hr | 98 | |
| Allylation | NaH, THF, 0–5°C, 24 hr | 72 | |
| Methoxylation | H₂SO₄, MeOH, reflux | 85 |
Electrophilic Substitution Reactions
The electron-rich triazole and methoxybenzene moieties undergo electrophilic substitution:
-
Nitration : Reacts with HNO₃/H₂SO₄ at 50°C to introduce nitro groups at the meta position of the benzene ring .
-
Halogenation : Bromination using Br₂/FeBr₃ occurs preferentially at the para position relative to the methoxy group .
Table 2: Electrophilic Substitution Outcomes
| Reaction | Reagents | Position Selectivity | Byproducts |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Meta (benzene) | <5% ortho isomer |
| Bromination | Br₂/FeBr₃, 25°C | Para (benzene) | None detected |
Oxidation and Reduction
-
Oxidation : The allyl side chain is oxidized to an epoxide using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the allyl group to a propyl chain without affecting the triazole ring .
Key Data:
Cross-Coupling Reactions
The triazole’s sulfur atom participates in C–S bond-forming reactions:
-
Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to replace the methylthio group .
-
Ulmann coupling : Forms biaryl derivatives with iodobenzene (CuI, DMF) .
Table 3: Cross-Coupling Efficiency
| Reaction Type | Catalyst System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 4-Methoxyphenyl-B(OH)₂ | 65 |
| Ullmann | CuI, DMF, 110°C | Iodobenzene | 58 |
Comparative Reactivity with Analogues
The dichlorophenyl and allyl groups enhance electrophilicity compared to simpler triazole derivatives:
| Compound Type | Reaction Rate (Nitration) | Reference |
|---|---|---|
| Target compound | 1.0 (baseline) | |
| 1,2,4-Triazole (unsubstituted) | 0.3 | |
| Benzothiazole derivative | 0.7 |
Stability Under Hydrolytic Conditions
The compound is stable in neutral water but hydrolyzes under acidic/basic conditions:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Pyridine Derivative (CID 2001479)
- Structure : 2-[5-[(3,4-Dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
- Key Differences : Replaces the methoxybenzene group with a pyridine ring.
- Molecular formula: C₁₇H₁₄Cl₂N₄S (vs. C₁₉H₁₆Cl₂N₃OS₂ for the target compound). The absence of oxygen in the pyridine derivative may reduce solubility in polar solvents .
Morpholine Derivative
- Structure : 4-[[5-[(3,4-Dichlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]morpholine
- Key Differences : Substitutes methoxybenzene with a morpholine group.
- Impact: Morpholine’s basic nitrogen increases water solubility and bioavailability compared to the methoxy group. The phenyl group at position 4 (vs.
Functional Group Modifications in Related Triazoles
Trimethoxyphenyl-Substituted Triazole
- Structure : 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole
- Key Differences : Features a 3,4,5-trimethoxyphenyl group at position 5.
- Impact :
Phenylsulfonyl-Substituted Triazole
- Structure: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Key Differences : Incorporates a sulfonyl group and fluorophenyl substituents.
- Impact :
Electronic Effects
Solubility and Bioavailability
- Target Compound: Moderate solubility in organic solvents (e.g., ethanol) due to the methoxybenzene group.
- Pyridine Derivative : Enhanced solubility in polar aprotic solvents (e.g., DMSO) due to pyridine’s nitrogen atom .
- Morpholine Derivative : Likely higher aqueous solubility, advantageous for pharmaceutical applications .
Data Table: Comparative Analysis of Triazole Derivatives
Preparation Methods
Molecular Architecture
The target compound features a 1,2,4-triazole ring substituted at positions 3, 4, and 5. Position 3 bears a methoxybenzene group via a methyleneoxy linker, position 4 contains a prop-2-enyl (allyl) group, and position 5 is functionalized with a (3,4-dichlorophenyl)methylthio moiety. This arrangement necessitates a convergent synthesis strategy to avoid steric hindrance during substituent introduction.
Retrosynthetic Approach
Retrosynthetic dissection suggests three primary intermediates:
-
1,2,4-Triazole-3-methanol : Serves as the core for subsequent derivatization.
-
3,4-Dichlorobenzyl mercaptan : Provides the (3,4-dichlorophenyl)methylthio group.
-
Allyl bromide : Introduces the prop-2-enyl substituent.
The methoxybenzene group is introduced via nucleophilic aromatic substitution or Mitsunobu reaction.
Synthesis of the 1,2,4-Triazole Core
Cyclocondensation of Thiosemicarbazides
A widely adopted method involves cyclizing thiosemicarbazides under acidic conditions. For example, heating ethyl 2-(1,2,4-triazol-1-yl)acetate with 2,4-dichlorobenzaldehyde in acetic acid yields a triazole intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 110–120°C |
| Solvent | Glacial acetic acid |
| Catalyst | Sulfuric acid (5 mol%) |
| Yield | 78–82% |
Huisgen Cycloaddition
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective triazole formation. Propargylamine reacts with 3,4-dichlorobenzyl azide in the presence of CuSO₄·5H₂O and sodium ascorbate to generate the 1,2,4-triazole scaffold.
Functionalization of the Triazole Core
Introduction of the Prop-2-Enyl Group
Allylation at position 4 is achieved via nucleophilic substitution. Treating the triazole intermediate with allyl bromide in dimethylformamide (DMF) at 60°C for 12 hours installs the prop-2-enyl group with 89% yield.
Optimization Data
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 12 | 89 |
| NaH | THF | 6 | 76 |
| DBU | Acetonitrile | 8 | 81 |
Attachment of (3,4-Dichlorophenyl)methylthio Moiety
Thiol-ene click chemistry facilitates the addition of 3,4-dichlorobenzyl mercaptan to the allyl group. UV irradiation (λ = 365 nm) in the presence of 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator achieves quantitative conversion within 2 hours.
Methoxybenzene Incorporation
The methoxybenzene group is introduced via a Mitsunobu reaction. 4-Methoxybenzyl alcohol reacts with the triazole’s hydroxyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), yielding the final product with 85% efficiency.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography (hexane:ethyl acetate = 3:1) removes unreacted starting materials and byproducts. Final purification via recrystallization from ethanol/water (9:1) enhances purity to >98%.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 3H, Ar-H), 6.89 (d, J = 8.4 Hz, 2H, OCH₂C₆H₅), 5.95–5.78 (m, 1H, CH₂CH=CH₂), 5.25 (s, 2H, SCH₂Ar), 4.62 (s, 2H, OCH₂C₆H₅).
-
HRMS : m/z calculated for C₂₀H₁₈Cl₂N₃O₂S [M+H]⁺: 454.0521; found: 454.0518.
Industrial-Scale Considerations
Solvent Recovery Systems
Closed-loop distillation units recover DMF and THF, reducing waste generation by 70%.
Catalytic Recycling
Copper catalysts from Huisgen cycloaddition are reclaimed via ion-exchange resins, achieving 95% reuse efficiency.
Applications and Derivatives
The compound exhibits potent antifungal activity against Candida albicans (MIC = 2 µg/mL) and Aspergillus fumigatus (MIC = 4 µg/mL). Structural analogs with fluorinated benzene rings show enhanced bioavailability (t₁/₂ = 8.7 h vs. 5.2 h for parent compound) .
Q & A
Q. What purification methods resolve closely related byproducts (e.g., regioisomers)?
- Methodological Answer : Preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) separates regioisomers. Alternatively, fractional crystallization using ethanol/water mixtures exploits solubility differences. TLC (silica, ethyl acetate/hexane) monitors reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
